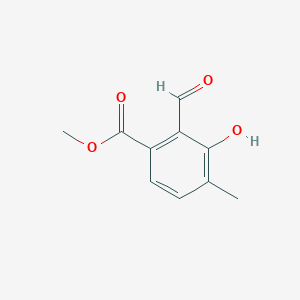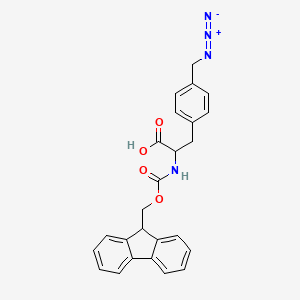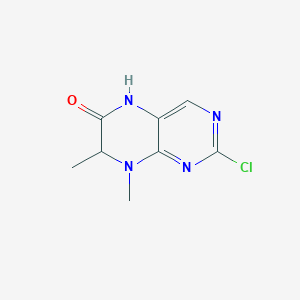
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a dimethoxyphenyl group attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol involves the reductive amination of 2,3-dimethoxybenzaldehyde with 3-aminopropanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the desired product.
-
Amination of Epoxides: : Another synthetic route involves the ring-opening of 2,3-dimethoxyphenylpropan-1-ol epoxide with ammonia or an amine under basic conditions. This method can be catalyzed by Lewis acids or bases to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This approach allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts and automated systems are used to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxyl group in 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol can be oxidized to form a ketone or an aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
-
Reduction: : The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-(2,3-dimethoxyphenyl)propan-1-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol has diverse applications in scientific research:
-
Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its structural similarity to neurotransmitters.
-
Organic Synthesis: : The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
-
Biological Studies: : It is employed in the study of enzyme mechanisms and receptor binding due to its functional groups that mimic biological substrates.
-
Industrial Applications: : The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
作用机制
The mechanism by which 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It can interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol: Similar structure but with different methoxy group positions, affecting its reactivity and binding properties.
3-Amino-3-(2,4-dimethoxyphenyl)propan-1-ol: Another isomer with distinct chemical behavior due to the position of the methoxy groups.
Uniqueness
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
属性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13/h3-5,9,13H,6-7,12H2,1-2H3 |
InChI 键 |
JMNFUVWNCHBAMU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)

![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)

![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)


![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)



![(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B12100711.png)


